molecular formula C17H27BO3 B14769053 4,4,5,5-Tetramethyl-2-(2-(neopentyloxy)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-(neopentyloxy)phenyl)-1,3,2-dioxaborolane

Cat. No.: B14769053
M. Wt: 290.2 g/mol
InChI Key: LJECKJIGZALTFG-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-(neopentyloxy)phenyl)-1,3,2-dioxaborolane is an organoboron compound known for its stability and reactivity. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. This compound is characterized by its boron-containing dioxaborolane ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-(neopentyloxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of neopentyl alcohol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediate. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-(neopentyloxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The neopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-(neopentyloxy)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is employed in the development of boron-containing drugs, which have applications in cancer therapy and enzyme inhibition.

    Industry: The compound is used in the production of polymers and advanced materials due to its ability to form stable boron-oxygen bonds.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2-(neopentyloxy)phenyl)-1,3,2-dioxaborolane exerts its effects involves the formation of boron-oxygen bonds. These bonds are highly stable and can participate in various chemical transformations. The compound’s boron atom acts as a Lewis acid, facilitating reactions with nucleophiles and electrophiles. This reactivity is crucial for its role in coupling reactions and other synthetic processes.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the neopentyloxy group, making it less versatile in certain reactions.

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains additional functional groups, providing different reactivity and applications.

    N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Includes a fluorine atom, which can enhance biological activity and stability.

Uniqueness

4,4,5,5-Tetramethyl-2-(2-(neopentyloxy)phenyl)-1,3,2-dioxaborolane is unique due to its neopentyloxy group, which provides steric hindrance and enhances the compound’s stability. This feature makes it particularly useful in reactions where stability and selectivity are crucial.

Properties

Molecular Formula

C17H27BO3

Molecular Weight

290.2 g/mol

IUPAC Name

2-[2-(2,2-dimethylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H27BO3/c1-15(2,3)12-19-14-11-9-8-10-13(14)18-20-16(4,5)17(6,7)21-18/h8-11H,12H2,1-7H3

InChI Key

LJECKJIGZALTFG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC(C)(C)C

Origin of Product

United States

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